REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1OS(C(F)(F)F)(=O)=O)[O:8][CH:7]([C:20]([F:23])([F:22])[F:21])[C:6]([C:24]([O:26]CC)=[O:25])=[CH:5]2.[C:29](=O)([O-])[O-].[K+].[K+].CN(C=O)C.O.[OH-].[Li+]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(O)C.O.CCOC(C)=O>[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:29])[O:8][CH:7]([C:20]([F:23])([F:21])[F:22])[C:6]([C:24]([OH:26])=[O:25])=[CH:5]2 |f:1.2.3,5.6.7,^1:51,53,72,91|
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Name
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ethyl 6-methyl-2-(trifluoromethyl)-7-{[(trifluoromethyl) sulfonyl]-oxy}-2H-chromene-3-carboxylate
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Quantity
|
0.3 g
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Type
|
reactant
|
Smiles
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CC=1C=C2C=C(C(OC2=CC1OS(=O)(=O)C(F)(F)F)C(F)(F)F)C(=O)OCC
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Name
|
|
Quantity
|
0.378 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
81 mg
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Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
3 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
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Type
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CUSTOM
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Details
|
stirred at 110° C. for two hrs
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added trimethylboraxine(292 uL, 2.1 mmol)
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Type
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WASH
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Details
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the resulting organic solution was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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CUSTOM
|
Details
|
After removing the volatiles
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Type
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CUSTOM
|
Details
|
the residue was purified on silica gel column with 1:9 EtOAc/hexane
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Type
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CUSTOM
|
Details
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It gave a white solid, about 180 mg
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Type
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TEMPERATURE
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Details
|
the resulting solution was heated to 80° C.
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Type
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STIRRING
|
Details
|
stirred for 45 min
|
Duration
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45 min
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Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
|
CUSTOM
|
Details
|
the volatiles were removed on rotavapor
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
|
Type
|
CUSTOM
|
Details
|
Plenty of white precipitates
|
Type
|
CUSTOM
|
Details
|
were formed
|
Type
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FILTRATION
|
Details
|
The solid was filtered
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
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Type
|
CUSTOM
|
Details
|
The crude product was then purified on reverse phase HPLC
|
Type
|
CUSTOM
|
Details
|
It gave a white solid, 70 mg
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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CC=1C=C2C=C(C(OC2=CC1C)C(F)(F)F)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |